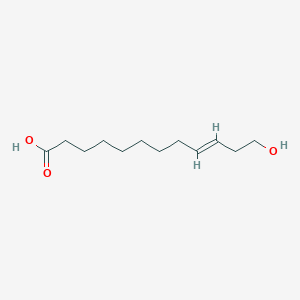

12-Hydroxy-9-dodecenoic acid

CAS No.:

Cat. No.: VC1915570

Molecular Formula: C12H22O3

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O3 |

|---|---|

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | (E)-12-hydroxydodec-9-enoic acid |

| Standard InChI | InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,13H,1-4,6,8-11H2,(H,14,15)/b7-5+ |

| Standard InChI Key | AWMQDOYIFAMZEM-FNORWQNLSA-N |

| Isomeric SMILES | C(CCC/C=C/CCO)CCCC(=O)O |

| Canonical SMILES | C(CCCC=CCCO)CCCC(=O)O |

Introduction

Chemical Properties and Structure

Basic Chemical Information

12-Hydroxy-9-dodecenoic acid is characterized by specific chemical properties that define its structure and potential reactivity in biological systems. The compound features a 12-carbon chain with a hydroxyl group at position 12 and a double bond at position 9, specifically in the Z (cis) configuration for the isomer of greatest biological interest .

Table 1: Chemical Properties of 12-Hydroxy-9-dodecenoic acid

| Property | Value |

|---|---|

| Molecular Formula | C12H22O3 |

| Molecular Weight | 214.3 g/mol |

| IUPAC Name | (Z)-12-hydroxydodec-9-enoic acid |

| Physical State | Not specified in available data |

| Functional Groups | Carboxylic acid, hydroxyl, alkene |

Structural Identifiers

Biochemical Significance

Role in the Lipoxygenase Pathway

12-Hydroxy-9-dodecenoic acid is a product of the lipoxygenase pathway, which is a crucial metabolic route in plants involved in the production of signaling molecules. The lipoxygenase pathway is activated in response to various environmental stresses and plays a vital role in plant defense mechanisms. Within this pathway, 12-Hydroxy-9-dodecenoic acid serves as an important intermediate that contributes to downstream signaling events and physiological responses .

The formation of 12-Hydroxy-9-dodecenoic acid involves the sequential action of several enzymes, beginning with the oxygenation of polyunsaturated fatty acids by lipoxygenases. This process leads to the generation of hydroperoxy intermediates that are subsequently transformed into various bioactive compounds, including 12-Hydroxy-9-dodecenoic acid. The regulated production of this compound allows plants to fine-tune their defense responses and adapt to changing environmental conditions.

Comparison with Related Compounds

To better understand the position of 12-Hydroxy-9-dodecenoic acid within the broader context of plant biochemistry, it is useful to compare it with structurally related compounds that may have similar or distinct functions.

Table 2: Comparison of 12-Hydroxy-9-dodecenoic acid with Related Compounds

These structural variations among related compounds result in distinct biochemical properties and functions, highlighting the specificity of signaling molecules in plant biochemical networks.

Effects on Cellular Signaling

Influence on Protein Phosphorylation

One of the most significant aspects of 12-Hydroxy-9-dodecenoic acid's biological activity is its effect on protein phosphorylation patterns in plant cells. Research has shown that this compound influences the relative levels of phosphorylated polypeptides (RLPPs) in plant systems, suggesting its involvement in signal transduction pathways .

Specifically, studies have revealed that 12-Hydroxy-9-dodecenoic acid enhances the phosphorylation of 15 and 17 kDa polypeptides while showing differential effects on other phosphoproteins . This pattern of influence on protein phosphorylation is distinct from that observed with methyl jasmonic acid, another important plant signaling molecule, indicating that these compounds may serve complementary roles in plant signaling networks .

Table 3: Effects of 12-Hydroxy-9-dodecenoic acid and Methyl Jasmonic Acid on Phosphorylated Polypeptides

| Polypeptide Size | Effect of 12-Hydroxy-9-dodecenoic acid | Effect of Methyl Jasmonic Acid |

|---|---|---|

| 15 kDa | Enhanced | Decreased |

| 17 kDa | Enhanced | Decreased |

| 73 kDa | Increased | Increased |

| 82 kDa | Increased | Increased |

These differential effects on protein phosphorylation suggest that 12-Hydroxy-9-dodecenoic acid and methyl jasmonic acid may trigger distinct yet overlapping cellular responses, allowing for fine-tuned regulation of plant defense mechanisms .

Modulation of Protein Kinase Activity

In addition to its effects on phosphorylated polypeptides, 12-Hydroxy-9-dodecenoic acid has been found to increase protein kinase activity in the presence of cyclic adenosine monophosphate (cAMP) . Research has demonstrated that when 1 μM cAMP is present, 12-Hydroxy-9-dodecenoic acid enhances protein kinase activity, suggesting its involvement in cAMP-dependent signaling pathways .

This finding is particularly significant as it establishes a connection between 12-Hydroxy-9-dodecenoic acid and well-established second messenger systems in cellular signaling. The interaction with cAMP-dependent pathways implies that 12-Hydroxy-9-dodecenoic acid may function at the intersection of multiple signaling cascades, potentially integrating various environmental and developmental cues to coordinate appropriate cellular responses .

Research Findings on Plant Defense Mechanisms

Stress Response Signaling

Research on 12-Hydroxy-9-dodecenoic acid highlights its involvement in modulating plant responses to environmental stresses. As a product of the lipoxygenase pathway, this compound participates in the complex signaling networks that enable plants to detect and respond to various biotic and abiotic challenges .

The lipoxygenase pathway, which produces 12-Hydroxy-9-dodecenoic acid, is activated in response to factors such as pathogen attack, wounding, drought, and other environmental stressors. Upon activation, this pathway generates various signaling molecules, including 12-Hydroxy-9-dodecenoic acid, which then trigger appropriate defense responses. These responses may include the production of defensive compounds, changes in gene expression, and alterations in cellular metabolism, all aimed at enhancing plant survival under adverse conditions.

Biochemical Specificity

The biochemical specificity of 12-Hydroxy-9-dodecenoic acid's actions in plant cells is evident from its distinct effects on specific phosphorylated polypeptides . Studies have shown that 12-Hydroxy-9-dodecenoic acid induces both specific and unspecific effects on certain relative levels of phosphorylated polypeptides (RLPPs), indicating a complex pattern of influence on cellular signaling networks .

This specificity suggests that 12-Hydroxy-9-dodecenoic acid may target particular components of signaling pathways, rather than exerting broad, indiscriminate effects. Such targeted action allows for precise regulation of plant responses, enabling plants to mount appropriate defenses while minimizing unnecessary energy expenditure . The identification of specific targets of 12-Hydroxy-9-dodecenoic acid action represents an important avenue for future research, with potential implications for understanding and enhancing plant resilience.

Analytical Methods and Identification

Chromatographic and Spectroscopic Techniques

The identification and analysis of 12-Hydroxy-9-dodecenoic acid in biological samples often involve advanced chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) is commonly employed to detect and quantify 12-Hydroxy-9-dodecenoic acid, providing valuable information about its presence and abundance in various plant tissues and extracts.

These analytical approaches enable researchers to distinguish 12-Hydroxy-9-dodecenoic acid from structurally similar compounds, including different isomers that may have distinct biological activities. The mass spectral data obtained through these techniques provide critical information for confirming the identity of 12-Hydroxy-9-dodecenoic acid and for studying its distribution and dynamics in plant systems.

Chemical Characterization

The chemical characterization of 12-Hydroxy-9-dodecenoic acid involves determining its structural features, physical properties, and reactivity patterns . Various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry, contribute to a comprehensive understanding of the compound's chemical nature .

These methods reveal the compound's key structural elements, such as the position and configuration of the double bond, the location of the hydroxyl group, and other features that influence its biological activity. The chemical characterization of 12-Hydroxy-9-dodecenoic acid provides a foundation for understanding its interactions with other molecules and its role in biochemical processes .

Comparative Studies with Methyl Jasmonate

Differential Effects on Signaling

Comparative studies of 12-Hydroxy-9-dodecenoic acid and methyl jasmonate reveal both similarities and differences in their effects on plant signaling pathways . While both compounds are products of the lipoxygenase pathway and are involved in plant defense responses, they exhibit distinct patterns of influence on protein phosphorylation and other signaling processes .

Research has shown that 12-Hydroxy-9-dodecenoic acid enhances the phosphorylation of 15 and 17 kDa polypeptides, whereas methyl jasmonate decreases the phosphorylation of these same polypeptides . Conversely, both compounds increase the phosphorylation of 73 and 82 kDa polypeptides, suggesting some overlap in their signaling activities . These findings indicate that 12-Hydroxy-9-dodecenoic acid and methyl jasmonate may serve complementary roles in plant defense signaling, potentially allowing for more nuanced and effective responses to various environmental challenges.

Implications for Plant Defense

The distinct yet overlapping effects of 12-Hydroxy-9-dodecenoic acid and methyl jasmonate on protein phosphorylation and kinase activity suggest a complex interplay between different signaling molecules in plant defense responses . This interplay may enable plants to fine-tune their responses to specific stressors, activating appropriate defense mechanisms while conserving energy by avoiding unnecessary responses .

Understanding the comparative roles of 12-Hydroxy-9-dodecenoic acid and methyl jasmonate in plant signaling networks may lead to insights into strategies for enhancing plant resilience against various environmental challenges. By elucidating the specific contributions of each signaling molecule to plant defense responses, researchers can potentially develop approaches to modulate these responses for improved crop protection and productivity .

Future Research Directions

Target Identification

A key area for future research on 12-Hydroxy-9-dodecenoic acid involves identifying its specific cellular targets and elucidating the mechanisms through which it exerts its effects on protein phosphorylation and kinase activity . While current research has established the compound's influence on these processes, the precise molecular interactions underlying these effects remain to be fully characterized.

Investigations using approaches such as affinity chromatography, protein-ligand interaction studies, and molecular modeling could help identify the proteins that directly interact with 12-Hydroxy-9-dodecenoic acid. Such studies would provide valuable insights into the compound's mode of action and its position within plant signaling networks.

Functional Studies in Diverse Plant Species

Expanding the study of 12-Hydroxy-9-dodecenoic acid to a broader range of plant species would enhance our understanding of its general significance in plant biology. Most current research has focused on a limited number of model plant systems, and the role of 12-Hydroxy-9-dodecenoic acid in other species, particularly crop plants, remains largely unexplored.

Comparative studies across different plant species could reveal evolutionary conservation or divergence in the functions of 12-Hydroxy-9-dodecenoic acid, potentially uncovering species-specific adaptations in signaling mechanisms. Such research would contribute to a more comprehensive understanding of plant defense strategies and could inform approaches to enhance crop resilience in agricultural settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume